![molecular formula C11H9NO3 B14293407 2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)
2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol is a naphthalene derivative characterized by the presence of a hydroxyiminomethyl group at the 2-position and hydroxyl groups at the 1 and 4 positions of the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol typically involves the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including the distillation and fractionation of petroleum or coal tar.
Introduction of Hydroxyl Groups: The hydroxyl groups at the 1 and 4 positions can be introduced through hydroxylation reactions.
Addition of the Hydroxyiminomethyl Group: The hydroxyiminomethyl group can be introduced through a condensation reaction between naphthalene-1,4-diol and hydroxylamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an aminomethyl group.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Aminomethyl-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol involves its interaction with various molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxyl groups can participate in redox reactions, contributing to the compound’s antioxidant properties. The naphthalene core can interact with hydrophobic regions of proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,4-diol: Lacks the hydroxyiminomethyl group but shares the hydroxyl groups at the 1 and 4 positions.
2,7-Dihydroxynaphthalene: Similar structure but with hydroxyl groups at the 2 and 7 positions.
1,6-Dihydroxynaphthalene: Hydroxyl groups at the 1 and 6 positions.
Uniqueness
2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol |
InChI |
InChI=1S/C11H9NO3/c13-10-5-7(6-12-15)11(14)9-4-2-1-3-8(9)10/h1-6,13-15H/b12-6+ |
Clé InChI |
WUNYTKHXRVBZJZ-WUXMJOGZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CC(=C2O)/C=N/O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2O)C=NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


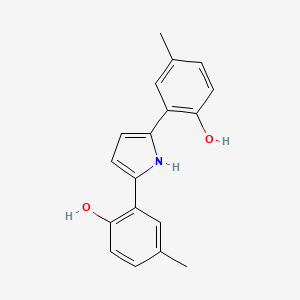



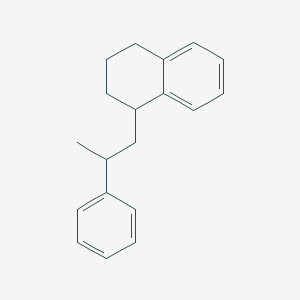
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
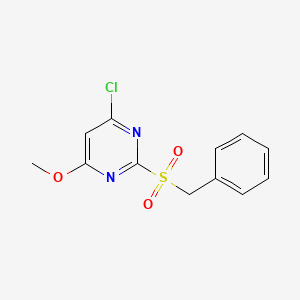

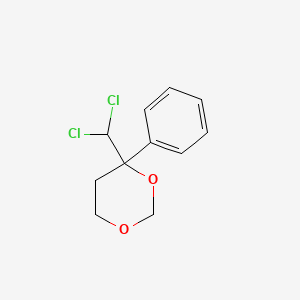
![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)
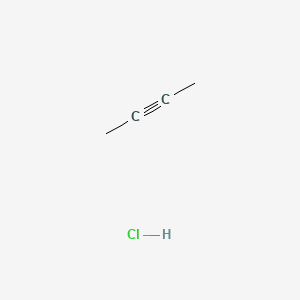

![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
